molecular formula C14H17BrClNO3 B13723423 tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

Cat. No.: B13723423
M. Wt: 362.64 g/mol
InChI Key: ZJGCEUJVKICVNU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H17BrClNO3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-bromo-5-chlorophenol with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: The azetidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Potential use as a probe to study biological systems due to its unique structural features.

Medicine:

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the azetidine ring and the phenoxy group suggests potential interactions with proteins or nucleic acids, influencing their function .

Comparison with Similar Compounds

  • tert-Butyl 3-(3-bromo-5-methylphenyl)azetidine-1-carboxylate
  • tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate
  • tert-Butyl bromoacetate

Comparison:

Properties

Molecular Formula

C14H17BrClNO3

Molecular Weight

362.64 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-12(8-17)19-11-5-9(15)4-10(16)6-11/h4-6,12H,7-8H2,1-3H3

InChI Key

ZJGCEUJVKICVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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